2-methyl-3-nitro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Description

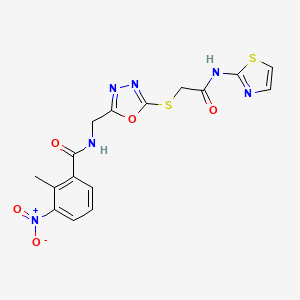

The compound 2-methyl-3-nitro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide features a benzamide core substituted with a methyl group at position 2 and a nitro group at position 2. This benzamide moiety is linked via a methylene group to a 1,3,4-oxadiazole ring, which is further functionalized with a thioether bridge connecting to a thiazol-2-ylamino ethyl ketone group.

Properties

IUPAC Name |

2-methyl-3-nitro-N-[[5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N6O5S2/c1-9-10(3-2-4-11(9)22(25)26)14(24)18-7-13-20-21-16(27-13)29-8-12(23)19-15-17-5-6-28-15/h2-6H,7-8H2,1H3,(H,18,24)(H,17,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONILQSMESHCUNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NCC2=NN=C(O2)SCC(=O)NC3=NC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N6O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-3-nitro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 2-methyl-3-nitrobenzoic acid with an appropriate amine under acidic conditions to form the amide bond.

Introduction of the Thiazole Moiety: The thiazole ring can be introduced through a cyclization reaction involving a thioamide and an α-haloketone.

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

Final Coupling: The final step involves coupling the thiazole-containing oxadiazole moiety with the benzamide core using a suitable coupling reagent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Thioether Linkage Formation

The thioether (–S–) bridge between the oxadiazole and ethyl groups is likely formed via nucleophilic substitution:

-

Reaction : A thiol-containing intermediate (e.g., 2-mercaptoethylthiazole) reacts with a halogenated oxadiazole derivative (e.g., 5-(chloromethyl)-1,3,4-oxadiazole) in the presence of a base (e.g., K₂CO₃) .

-

Conditions : Solvents like DMF or ethanol at 60–80°C for 4–6 hours .

Amide Bond Coupling

The benzamide group is introduced via coupling reactions:

-

Reaction : Activation of 2-methyl-3-nitrobenzoic acid using EDCl/HOBt, followed by reaction with an amine-functionalized oxadiazole-thioether intermediate .

-

Yield : Typically 60–80% depending on steric hindrance from the nitro group .

Keto Group Formation

-

The 2-oxoethyl group is generated via oxidation of a secondary alcohol (e.g., using PCC or KMnO₄) or through nucleophilic acyl substitution .

Stability and Reactivity

-

Hydrolysis : The oxadiazole ring is susceptible to acidic or basic hydrolysis, potentially cleaving the ring under prolonged exposure to HCl/NaOH .

-

Thioether oxidation : The –S– linkage may oxidize to sulfoxide or sulfone derivatives in the presence of H₂O₂ or mCPBA .

Key Data Table: Hypothetical Reaction Optimization

Research Findings and Challenges

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds with thiazole and oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives similar to 2-methyl-3-nitro-N-(...) have shown effectiveness against both Gram-positive and Gram-negative bacteria. Tests against Staphylococcus aureus and Escherichia coli have demonstrated zones of inhibition comparable to standard antibiotics at concentrations as low as 1 mg/mL .

Anticancer Potential

The anticancer activity of related compounds has been evaluated using various cancer cell lines. In vitro assays have shown that these compounds can induce apoptosis in cancer cells, with some derivatives exhibiting IC50 values in the low micromolar range. The presence of electronegative groups in the structure appears to enhance cytotoxicity against specific cancer types, including human lung adenocarcinoma and glioblastoma .

Anticonvulsant Effects

Some thiazole-containing compounds have also been investigated for their anticonvulsant properties. In animal models, certain derivatives have shown promising results in reducing seizure activity induced by picrotoxin, indicating potential for development as anticonvulsant agents .

Case Studies

- Antimicrobial Screening : A series of thiazole derivatives were synthesized and tested against various bacterial strains. Compounds exhibited moderate to excellent antibacterial activity, with some showing higher efficacy than conventional antibiotics .

- Anticancer Evaluation : In a study focusing on human chronic myelogenous leukemia cells, several derivatives showed significant anticancer activity. The structure–activity relationship (SAR) indicated that modifications on the thiazole ring were crucial for enhancing potency .

- Anticonvulsant Activity : Research involving the synthesis of novel thiazole derivatives demonstrated their ability to inhibit convulsive activity in animal models, suggesting their potential use in treating epilepsy .

Mechanism of Action

The mechanism of action of 2-methyl-3-nitro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Tabulated Comparison of Key Compounds

Biological Activity

The compound 2-methyl-3-nitro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic molecule that incorporates multiple pharmacophoric elements, including thiazole and oxadiazole moieties. These structures have been extensively studied for their biological activities, particularly in the fields of anticancer and antimicrobial research. This article delves into the biological activity of this compound, synthesizing findings from diverse sources.

Synthesis and Structural Characteristics

The synthesis of the target compound involves multi-step organic reactions, typically including the formation of thiazole and oxadiazole rings through condensation reactions. The presence of nitro and methyl groups contributes to its potential biological activity by influencing electronic properties and steric factors.

Biological Activity Overview

The biological activities of compounds containing thiazole and oxadiazole rings have been documented in various studies. These activities include:

- Anticancer Activity : Compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines.

- Antimicrobial Activity : The synthesized compounds often exhibit antibacterial properties against pathogens like Escherichia coli and Staphylococcus aureus.

- Mechanisms of Action : The mechanisms underlying these activities often involve enzyme inhibition or interaction with cellular targets such as proteins involved in apoptosis.

Data Table: Summary of Biological Activities

Case Studies

Recent studies have focused on synthesizing derivatives similar to this compound to evaluate their biological activity.

- Study on Thiazole Derivatives : A series of thiazole-based compounds were synthesized and tested for anticancer activity. One derivative showed an IC50 value significantly lower than standard chemotherapeutics like doxorubicin, indicating enhanced potency .

- Oxadiazole Antimicrobial Study : Research involving oxadiazole derivatives highlighted their effectiveness against Gram-positive and Gram-negative bacteria, with some compounds exhibiting minimum inhibitory concentrations (MICs) comparable to traditional antibiotics .

Q & A

Q. What are the key steps for synthesizing 2-methyl-3-nitro-N-((5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide?

- Methodological Answer : The synthesis typically involves multi-step protocols: (i) Condensation : React 2-methyl-3-nitrobenzoic acid with chloroacetyl chloride to form the benzamide backbone. (ii) Oxadiazole Formation : Cyclize the intermediate with thiosemicarbazide under acidic conditions (e.g., H₂SO₄) to generate the 1,3,4-oxadiazole ring . (iii) Thiolation : Introduce the thioether linkage by reacting the oxadiazole intermediate with 2-(thiazol-2-ylamino)ethyl-2-oxoacetate in acetone with K₂CO₃ as a base .

Q. How to characterize the compound’s purity and structural integrity?

- Methodological Answer : Use a combination of spectroscopic and analytical techniques:

- IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1670 cm⁻¹ for oxadiazole, N-H stretch at ~3310 cm⁻¹ for thiazole) .

- NMR : Confirm substitution patterns (e.g., 1H NMR: δ 7.52–7.94 ppm for aromatic protons, δ 8.94 ppm for NH groups) .

- Mass Spectrometry : Validate molecular weight (e.g., FAB-MS: m/z ≈ [M+H]+ calculated for C₂₀H₁₈N₆O₅S₂) .

Q. What solvent systems are optimal for purification?

- Methodological Answer :

- Recrystallization : Ethanol or acetic acid (for high-melting intermediates, e.g., mp = 503–504 K) .

- Column Chromatography : Use silica gel with gradients of hexane/ethyl acetate (e.g., 70:30 to 50:50) to separate polar byproducts .

Q. How to troubleshoot low yields during oxadiazole cyclization?

- Methodological Answer :

- Acid Catalyst Optimization : Replace H₂SO₄ with polyphosphoric acid (PPA) to enhance cyclization efficiency.

- Temperature Control : Maintain 293–298 K for 24 hours to avoid premature decomposition .

- Stoichiometry : Use a 1:1.2 molar ratio of hydrazide to carbonyl precursor to drive the reaction .

Q. What safety protocols are critical for handling nitro and sulfur-containing intermediates?

- Methodological Answer :

- Ventilation : Use fume hoods due to toxic H₂S release during thiolation steps.

- Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles when handling H₂SO₄ or PPA .

Advanced Research Questions

Q. How to analyze the compound’s potential as a kinase inhibitor using computational methods?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to dock the compound into ATP-binding pockets (e.g., EGFR kinase PDB: 1M17).

- Binding Affinity : Calculate ΔG values; prioritize interactions with key residues (e.g., Lys721, Thr766) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

Q. What strategies resolve contradictions in biological activity data across cell lines?

- Methodological Answer :

- Dose-Response Curves : Test IC₅₀ values in triple-negative breast cancer (MDA-MB-231) vs. normal fibroblast (NIH/3T3) cells.

- Mechanistic Studies : Compare apoptosis markers (e.g., caspase-3 activation) via Western blot .

- Solubility Adjustments : Use DMSO:PBS (1:9) to ensure consistent compound dissolution .

Q. How to optimize microwave-assisted synthesis for scale-up?

- Methodological Answer :

- Reaction Parameters : Set microwave power to 300 W, temperature to 373 K, and time to 20 minutes for 90% yield .

- Catalyst Screening : Test Pd(OAc)₂ vs. Pd/C for reductive cyclization steps; monitor via GC-MS .

Q. What analytical techniques confirm the role of intermediates in reaction mechanisms?

- Methodological Answer :

Q. How to evaluate the compound’s metabolic stability in vitro?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.